Cas no 593249-20-8 (1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol)

1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol is a fluorinated aromatic compound featuring both an amino group and a pyrrolidinol moiety, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The presence of the fluorine atom enhances its reactivity and stability, while the amino and hydroxyl groups provide functional handles for further derivatization. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its structural diversity and ability to participate in various coupling and substitution reactions. Its well-defined chemical properties ensure consistent performance in synthetic applications, supporting research in medicinal chemistry and material science.
1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol structure
593249-20-8 structure
Product Name:1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol
CAS No:593249-20-8
MF:C10H13FN2O
MW:196.221425771713
MDL:MFCD11849603
CID:1076377
PubChem ID:53407987
Update Time:2025-10-28

1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol
    • 593249-20-8
    • AKOS012215248
    • DB-180099
    • DTXSID40696128
    • 1-(4-amino-2-fluorophenyl)pyrrolidin-3-ol
    • MDL: MFCD11849603
    • Inchi: 1S/C10H13FN2O/c11-9-5-7(12)1-2-10(9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2
    • InChI Key: JKEKFPNIJKEMSY-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N1CCC(C1)O)N

Computed Properties

  • Exact Mass: 196.10129
  • Monoisotopic Mass: 196.10119120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.5Ų

Experimental Properties

  • PSA: 49.49

1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol Security Information

  • HazardClass:IRRITANT

1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol Pricemore >>

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Additional information on 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol

Comprehensive Overview of 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol (CAS No. 593249-20-8)

1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol (CAS No. 593249-20-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, featuring both an amino and a fluorophenyl group attached to a pyrrolidinol backbone, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially those targeting neurological and metabolic disorders.

The growing demand for fluorinated compounds in medicinal chemistry has propelled the interest in 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol. Fluorination often enhances a molecule's bioavailability and metabolic stability, making it a critical modification in modern drug design. This compound's pyrrolidine ring further contributes to its versatility, as such structures are common in bioactive molecules, including alkaloids and synthetic therapeutics. Recent studies highlight its potential in developing novel kinase inhibitors and GPCR modulators, which are hot topics in oncology and CNS drug research.

In the context of AI-driven drug discovery, 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol has been flagged as a promising candidate for virtual screening and molecular docking studies. Computational chemists leverage its well-defined structure to predict interactions with biological targets, accelerating the identification of lead compounds. This aligns with the current trend of integrating machine learning and cheminformatics to streamline R&D processes, a frequently searched topic among researchers and industry professionals.

Another area of interest is the compound's potential in green chemistry applications. With sustainability becoming a priority, scientists are exploring eco-friendly synthetic routes for derivatives of 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol. Catalytic methods and solvent-free reactions are being tested to reduce environmental impact, addressing the global push for sustainable pharmaceuticals. This resonates with the increasing number of searches related to green synthesis and circular economy in chemical manufacturing.

From a commercial perspective, the supply chain for 593249-20-8 is closely monitored due to its niche applications. Suppliers and manufacturers emphasize high-purity grades to meet the stringent requirements of preclinical studies. Quality control protocols, including HPLC and NMR validation, are critical to ensure consistency, a concern frequently raised in forums and procurement inquiries. The compound's stability under various storage conditions is also a recurring discussion point among end-users.

Looking ahead, the trajectory for 1-(4-Amino-2-fluorophenyl)-3-pyrrolidinol appears robust, driven by interdisciplinary innovations. Whether in precision medicine, catalysis, or computational chemistry, its multifaceted utility continues to inspire cutting-edge research. As the scientific community delves deeper into its mechanisms and derivatives, this compound is poised to remain a focal point in both academic and industrial settings.

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